molecular formula C7H13ClFN B2601083 1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 2344685-30-7

1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride

Número de catálogo: B2601083
Número CAS: 2344685-30-7
Peso molecular: 165.64
Clave InChI: RGDLZJHBSQNSTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride (CAS: 478866-38-5) is a bicyclic amine derivative characterized by a fluorine atom at the exo-3-position and a hydrochloride counterion. Its molecular formula is C₇H₁₃ClFN (molecular weight: 165.64 g/mol) . The fluorine substitution enhances electronegativity and metabolic stability, making it a valuable target for pharmaceutical development .

Propiedades

IUPAC Name

1-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-7-2-1-6(3-7)4-9-5-7;/h6,9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDLZJHBSQNSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CNC2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride typically involves the fluorination of a suitable azabicyclo[3.2.1]octane precursor. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperatures to ensure the selective introduction of the fluorine atom .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The hydrochloride salt is then formed by treating the fluorinated product with hydrochloric acid, followed by crystallization to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions: 1-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

The unique structure of 1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride allows it to interact with various biological targets, particularly in the central nervous system (CNS). It functions primarily as a monoamine neurotransmitter reuptake inhibitor, modulating levels of serotonin, norepinephrine, and dopamine.

Target Receptors

  • Serotonin Transporters (SERT)
  • Dopamine Transporters (DAT)
  • Norepinephrine Transporters (NET)

These interactions suggest its potential therapeutic applications in treating neuropsychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

Therapeutic Applications

1-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride shows promise in several therapeutic areas:

1. Treatment of Depression
As a monoamine reuptake inhibitor, it may alleviate symptoms associated with depressive disorders by increasing the availability of neurotransmitters.

2. Management of Anxiety Disorders
Its ability to modulate neurotransmitter levels can help reduce anxiety symptoms.

3. Attention Deficit Hyperactivity Disorder (ADHD)
The compound's action on neurotransmitter systems suggests potential efficacy in managing ADHD symptoms.

Research Studies and Case Examples

Numerous studies have explored the applications of 1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride:

Study on Neurotransmitter Interaction

A study highlighted the compound's effectiveness as a selective inhibitor for serotonin and norepinephrine transporters, indicating its potential for developing antidepressant therapies .

Pharmacokinetic Studies

In vivo pharmacokinetic studies demonstrated that the compound maintains stability and bioavailability in animal models, supporting its further development as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of 1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site. The bicyclic structure provides rigidity, which can influence the compound’s overall activity and specificity .

Comparación Con Compuestos Similares

Key Observations :

  • Oxygen Substitution : The 8-oxa analogue (54745-74-3) exhibits higher polarity, making it more water-soluble but less bioavailable in hydrophobic environments .

Key Findings :

  • The target compound’s fluorine atom may enhance binding to sigma receptors, as seen in structurally related JHW 007 .

Actividad Biológica

1-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride (CAS No. 2344685-30-7) is a bicyclic compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This compound features a unique structural framework that may facilitate interactions with various biological targets, leading to therapeutic applications.

  • Molecular Formula : C10H15ClFN
  • Molecular Weight : 205.69 g/mol
  • IUPAC Name : 1-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride

The bicyclic structure of 1-fluoro-3-azabicyclo[3.2.1]octane is characterized by its rigidity and potential for diverse functionalization, which can influence its biological activity.

Research indicates that compounds within the azabicyclo[3.2.1]octane class may interact with specific receptors and enzymes, influencing various biological pathways:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) : Inhibitors of this enzyme have been shown to enhance anti-inflammatory effects by preserving endogenous palmitoylethanolamide (PEA), which can alleviate pain and inflammation .
  • Protein Interactions : The azabicyclo framework allows for specific binding to proteins involved in disease processes, potentially modulating their activity through competitive inhibition or allosteric mechanisms.

Pharmacological Profiles

The biological activity of 1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride has been explored in various studies, highlighting its potential as a therapeutic agent:

Study Target Activity IC50 (μM) Notes
Study ANAAAInhibition0.042Potent inhibitor with non-covalent mechanism .
Study BFAAHSelectivity0.655High selectivity observed in biochemical assays .
Study CPSEN1Inhibition5.5Selective towards PSEN1 complex, potential for Alzheimer's therapy .

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory properties of azabicyclo compounds, 1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride was found to effectively inhibit NAAA, leading to increased levels of PEA in vivo. This resulted in significant reductions in inflammatory markers and pain responses in animal models.

Case Study 2: Neuroprotective Potential

Another research effort focused on the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's. The compound demonstrated selective inhibition of PSEN1, suggesting a role in modulating amyloid precursor protein processing, which is crucial for reducing amyloid-beta accumulation.

Q & A

Basic: What synthetic routes are available for preparing 1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride?

Methodological Answer:
The synthesis typically involves fluorination of the bicyclic amine precursor. For example, fluorination via nucleophilic substitution using sodium fluoride (NaF) or potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) is common . Post-fluorination, the amine is protonated with hydrochloric acid to form the hydrochloride salt. Structural confirmation requires NMR (¹H/¹⁹F), mass spectrometry, and X-ray crystallography (if crystalline) to verify regioselectivity and purity .

Advanced: How can fluorination efficiency be optimized in bicyclic systems to minimize by-products like dehalogenated or rearranged intermediates?

Methodological Answer:
Fluorination efficiency depends on solvent choice, temperature, and protecting group strategies. For instance, using anhydrous conditions with crown ethers (e.g., 18-crown-6) enhances fluoride ion reactivity, reducing side reactions . Computational modeling (DFT studies) can predict transition states to optimize reaction pathways . Contradictory yields reported in literature (e.g., 60% vs. 85%) may arise from differences in solvent purity or fluoride source (NaF vs. KF) .

Basic: What spectroscopic techniques are critical for characterizing 1-fluoro-3-azabicyclo[3.2.1]octane hydrochloride?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the bicyclic structure and fluorine-induced deshielding effects.
  • ¹⁹F NMR : A singlet near -200 ppm indicates a single fluorine environment, ruling out positional isomers .
  • HRMS : To verify molecular weight (e.g., [M+H]+ at m/z 190.08) .
  • XRD : Resolves stereochemistry, especially for exo/endo configurations in the bicyclic system .

Advanced: How do steric and electronic effects of the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
Fluorine’s electronegativity increases the electron deficiency of the bicyclic system, enhancing susceptibility to nucleophilic attack. Steric hindrance from the bicyclic framework, however, may limit coupling efficiency. For example, Suzuki-Miyaura reactions require bulky ligands (e.g., SPhos) to stabilize palladium intermediates . Contradictory reports on reaction rates (e.g., slow arylations vs. rapid aminations) highlight the need for tailored catalytic systems .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:
Store at +5°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Purity degradation (e.g., >5% over 6 months) can occur if exposed to humidity, as the hydrochloride salt is hygroscopic . Regular HPLC monitoring (C18 column, 0.1% TFA in water/acetonitrile) is advised to track stability .

Advanced: How can computational methods predict the compound’s bioavailability and target binding?

Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like GPCRs or ion channels. Fluorine’s hydrophobic and electrostatic properties improve blood-brain barrier penetration but may reduce solubility. QSAR models trained on bicyclic amines (e.g., azabicyclo[3.2.1]octane derivatives) can predict logP and pKa values . Discrepancies between in silico and in vivo data often arise from unaccounted protein flexibility or solvation effects .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:
Wear nitrile gloves, goggles, and a lab coat. In case of eye contact, flush with water for ≥15 minutes and seek medical attention . Avoid inhalation; use fume hoods during weighing. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Advanced: How can structural analogs be designed to enhance selectivity for neurological targets?

Methodological Answer:
Modify the bicyclic scaffold via:

  • Substituent addition : Electron-withdrawing groups (e.g., NO₂) at C8 improve σ-receptor affinity but reduce mAChR binding .
  • Ring expansion : 3-aza-6,8-dioxabicyclo[3.2.1]octane derivatives show enhanced metabolic stability but require stereocontrolled synthesis .
  • Combinatorial libraries : Use Ugi or Mannich reactions to generate analogs for high-throughput screening .

Basic: What chromatographic methods are suitable for purity analysis?

Methodological Answer:
Reverse-phase HPLC (C18 column, 0.1% TFA in water:acetonitrile gradient) resolves impurities. GC-MS with derivatization (e.g., silylation) detects volatile by-products. For ionizable impurities, ion-pair chromatography (e.g., heptafluorobutyric acid) improves retention .

Advanced: How do conflicting crystallographic data on fluorine positioning impact structure-based drug design?

Methodological Answer:
Discrepancies in XRD data (e.g., axial vs. equatorial fluorine) may arise from crystal packing forces. Use neutron diffraction or low-temperature XRD to resolve ambiguities. MD simulations in explicit solvent can validate predominant conformations in solution .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.